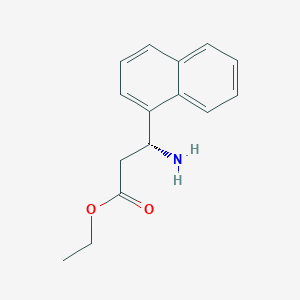![molecular formula C22H20N6O2 B12567039 (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine CAS No. 143877-98-9](/img/structure/B12567039.png)
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is a complex organic compound characterized by the presence of an azido group, a diphenylmethyl group, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine typically involves multiple steps, starting with the preparation of the azidoaniline derivative. This can be achieved through the diazotization of 4-aminobenzene followed by azidation. The resulting 4-azidoaniline is then reacted with diphenylmethylamine under specific conditions to form the intermediate compound. Finally, the intermediate is condensed with glycine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and drug delivery systems. The diphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate
- 5-Amino-1,2,3-triazoles
- 5-Amino-1,3,4-oxadiazolate inner salts
Uniqueness
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is unique due to the combination of its azido group and diphenylmethyl group, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular modifications and stability under various conditions.
Propiedades
Número CAS |
143877-98-9 |
|---|---|
Fórmula molecular |
C22H20N6O2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-[[(4-azidoanilino)-(benzhydrylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C22H20N6O2/c23-28-27-19-13-11-18(12-14-19)25-22(24-15-20(29)30)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,29,30)(H2,24,25,26) |
Clave InChI |
ULRGGXNUWBXYLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




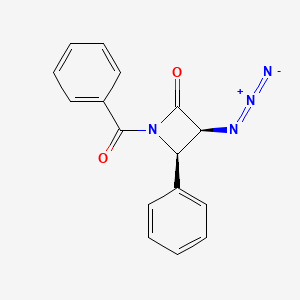
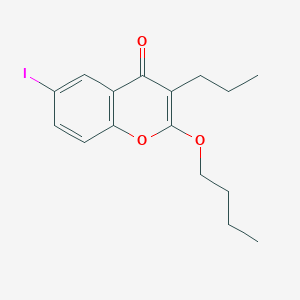
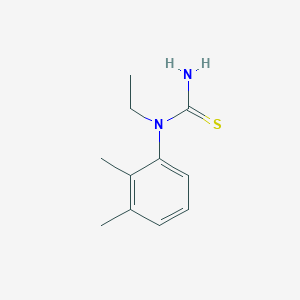
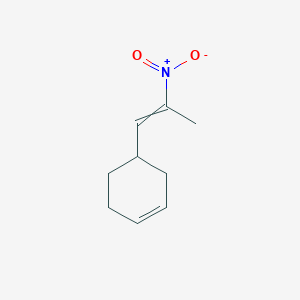



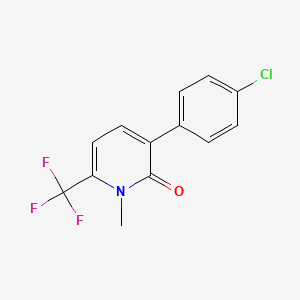
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)

